Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is a synthetic compound that belongs to the class of dipeptides, specifically designed for use in peptide synthesis. This compound features a phenylalanine (Phe) residue linked to a serine (Ser) residue, with a pseudoproline (Psi(Me,Me)pro) modification at the serine position. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality, making it suitable for solid-phase peptide synthesis.
Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH can be classified as:
The synthesis of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the Fmoc-protected phenylalanine to a solid support resin. Following this, the serine residue is introduced along with the pseudoproline modification.
The molecular structure of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH can be depicted as follows:
The compound's structural data can be further analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH participates in various chemical reactions typical of peptide chemistry:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and concentration of reagents used during synthesis.
The mechanism of action for Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH primarily involves its role as a building block in peptide synthesis. The pseudoproline modification confers increased stability and solubility to peptides during synthesis and may enhance biological activity.
Research indicates that pseudoproline derivatives can improve yield and purity in peptide synthesis by reducing side reactions common in conventional amino acids.
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and infrared spectroscopy (IR) for functional group identification.
Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is widely used in scientific research and applications such as:
The systematic name for this compound is (S)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl]-2,2-dimethyloxazolidine-4-carboxylic acid, reflecting its chiral centers and functional groups [2] [4]. It belongs to the category of oxazolidine-derived pseudoprolines, where the serine side chain and carbonyl group cyclize to form a rigid 2,2-dimethyloxazolidine ring. This structural modification replaces the traditional Ser-Pro dipeptide unit with a conformationally constrained analogue that mimics proline’s backbone geometry [5] [8].
Table 1: Fundamental Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 878797-01-4 | [2] [4] |
Molecular Formula | C₃₀H₃₀N₂O₆ | [2] [4] |
Molecular Weight | 514.58 g/mol | [4] |
IUPAC Name | (S)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl]-2,2-dimethyloxazolidine-4-carboxylic acid | [4] |
Appearance | White to off-white powder | [2] [6] |
Storage Conditions | ≤ -4°C (sealed, anhydrous) | [2] [6] |
The concept of pseudoprolines emerged in the early 1990s to address intrinsic limitations in SPPS, particularly chain aggregation and incomplete couplings. Initial breakthroughs came from Mutter’s group (1992), who demonstrated that serine-derived oxazolidines could act as reversible "structure breakers" [5]. This innovation addressed the critical problem of sequence-dependent synthesis failures, where hydrophobic or β-sheet-prone segments caused premature termination.
Key developmental milestones include:
Table 2: Evolution of Pseudoproline Technology
Year | Development | Significance | |
---|---|---|---|
1992 | Serine-derived oxazolidines introduced | First reversible backbone modification for SPPS | [5] |
1995 | "Pseudo-prolines" coined; general synthetic routes | Enabled commercial production | [5] |
1996 | Conformational studies of ΨPro moieties | Established mechanism of β-sheet disruption | [5] |
2004 | Optimization of dipeptide units (e.g., Phe-Ser(Ψ)) | Improved coupling yields in long sequences | [5] |
2006 | Integration with PEG-based resins (ChemMatrix) | Enhanced solvation for "difficult" peptides | [5] |
The Ψ(Me,Me)Pro unit functions as a temporary conformational switch that addresses three fundamental challenges in peptide synthesis: aggregation, slow coupling kinetics, and poor solvation. Its efficacy stems from three interconnected mechanisms:
Strategic Applications:
Table 3: Comparative Impact of Pseudoproline Dipeptides
Parameter | Standard Dipeptide | Ψ(Me,Me)Pro Dipeptide | Improvement | |
---|---|---|---|---|
Coupling Yield* | 40–60% | 95–99% | ~2-fold | [5] |
Crude Purity (20-mer)** | 35–50% | 70–85% | 1.5–2-fold | [5] |
Synthesis Time* | 48–72 hr | 24–36 hr | 50% reduction | [9] |
In aggregation-prone sequences (e.g., Ala-Val-Ser-Leu-Phe-Phe); HPLC area %; *For 30-residue peptide |
Comprehensive Compound Nomenclature
Table 4: Systematic and Common Names for Fmoc-Phe-Ser(Ψ(Me,Me)Pro)-OH
Nomenclature Type | Identifier | |
---|---|---|
CAS Name | (S)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl]-2,2-dimethyloxazolidine-4-carboxylic acid | |
IUPAC Name | 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
Common Synonyms | Fmoc-Phe-Ser[ψ(Me,Me)Pro]-OH; Fmoc-Phe-Ser(ψMe,Mepro)-OH; Fmoc-L-Phenylalanyl-L-serine(oxazolidine) | [1] [2] [8] |
Linear Formula | C₃₀H₃₀N₂O₆ | |
Canonical SMILES | CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | [9] |
The strategic incorporation of Fmoc-Phe-Ser(Ψ(Me,Me)Pro)-OH exemplifies how molecular design addresses fundamental limitations in peptide synthesis. By transiently altering backbone geometry without compromising native structure, this compound enables access to previously "undruggable" peptide targets in drug discovery and biotechnology [5] [9]. Its continued evolution—including newer variants with tailored steric and electronic properties—promises further expansion of synthetic capabilities in the coming decade.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3